(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl
CAS No.:
Cat. No.: VC18517959
Molecular Formula: C8H18Cl2N2O2S
Molecular Weight: 277.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H18Cl2N2O2S |
---|---|
Molecular Weight | 277.21 g/mol |
IUPAC Name | 4-pyrrolidin-3-yl-1,4-thiazinane 1,1-dioxide;dihydrochloride |
Standard InChI | InChI=1S/C8H16N2O2S.2ClH/c11-13(12)5-3-10(4-6-13)8-1-2-9-7-8;;/h8-9H,1-7H2;2*1H |
Standard InChI Key | QLZYFIDOIRDQSE-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC1N2CCS(=O)(=O)CC2.Cl.Cl |
Introduction
Chemical Identity and Structural Features
The compound belongs to the thiomorpholine-1,1-dioxide family, characterized by a six-membered ring containing sulfur and nitrogen atoms. Key structural and molecular details include:
The (R)-configuration at the pyrrolidine C3 position is critical for its stereochemical specificity, which may influence biological interactions . The dihydrochloride salt enhances solubility in aqueous media, making it suitable for pharmacological studies .
Synthesis and Characterization
Synthetic Routes
Thiomorpholine-1,1-dioxide derivatives are typically synthesized via nucleophilic aromatic substitution or oxidation reactions:
-
Step 1: Substitution of a chlorine atom in dichloropyrimidine with thiomorpholine under basic conditions (e.g., DIPEA in ethanol) .
-
Step 2: Oxidation of the sulfur atom in thiomorpholine to sulfone groups using agents like Oxone® or MCPBA .
-
Chiral Resolution: The (R)-enantiomer is isolated via chiral chromatography or asymmetric synthesis .
Analytical Characterization
-
NMR Spectroscopy: Confirms the sulfone groups (δ ~3.5–4.5 ppm for SO₂) and pyrrolidine ring protons .
-
Mass Spectrometry: Molecular ion peak at m/z 277.21 corresponds to the protonated form .
-
X-ray Crystallography: Resolves the (R)-configuration and hydrogen bonding with chloride ions .
Physicochemical Properties
The dihydrochloride salt form improves stability and bioavailability compared to the free base .
Hazard | Precaution | Source |
---|---|---|
H302 (Harmful if swallowed) | Avoid ingestion; use PPE | |
H315/H319 (Skin/Eye irritation) | Wear gloves and goggles | |
H335 (Respiratory irritation) | Use in ventilated areas |
The compound is classified under GHS07 and requires storage at 0–8°C to prevent degradation .
Applications in Drug Discovery
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume